Chemical Stability: Sustained Anti-Platelet Activity of TEI-7165 Versus Labile Native Prostacyclin (PGI₂)
Isocarbacyclin (TEI-7165) demonstrates marked chemical stability compared to the labile endogenous ligand, prostacyclin (PGI₂). In vitro, the anti-aggregatory effect of TEI-7165 on human platelets remains constant for at least 120 minutes, whereas the inhibitory activity of PGI₂ decreases progressively over the same incubation period [1]. This differential stability is consistent with the known rapid non-enzymatic hydrolysis of PGI₂ (half-life ~3 minutes at physiological pH) [2] and the documented stability of the isocarbacyclin scaffold [3].
| Evidence Dimension | Anti-platelet activity stability over time |
|---|---|
| Target Compound Data | Inhibitory effect remains constant for 120 min |
| Comparator Or Baseline | PGI₂: Inhibitory effect decreases with time over 120 min |
| Quantified Difference | TEI-7165 activity stable for 120 min; PGI₂ activity declines progressively |
| Conditions | Human platelet aggregation assay (ADP-induced) in vitro |
Why This Matters
This stability enables reproducible experimental protocols and potential therapeutic applications without the need for continuous infusion, a critical limitation of native PGI₂.
- [1] Inoue K, Aoki Y, Kitahara S, Kiyoki M, Araki H. Anti-platelet effects of isocarbacyclin methyl ester on human and rabbit platelets in vitro. Arzneimittelforschung. 1995;45(9):975-9. View Source
- [2] NCATS Inxight Drugs. Isocarbacyclin. View Source
- [3] American Chemical Society. Molecule of the Week Archive: Isocarbacyclin. 2025 Aug 4. View Source
